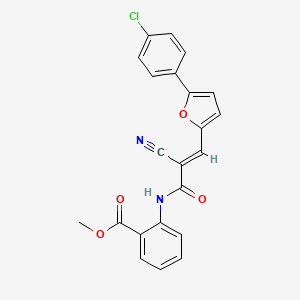

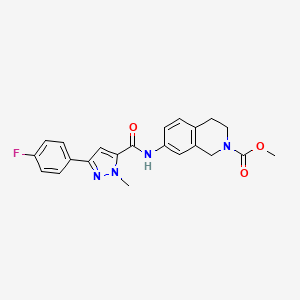

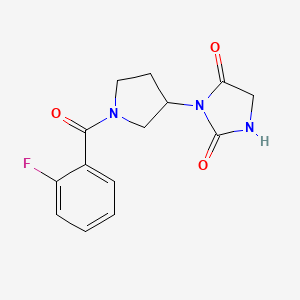

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds involves a fused ring system, which includes a benzene ring and a furan ring .Chemical Reactions Analysis

A copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been well established for the direct synthesis of α-ketoamides. This process involves C–O bond cleavage and C=O/C–N bond formation .Scientific Research Applications

PET Probe Development

- Application: Synthesized as a PET probe for imaging the enzyme PIM1, showing potential for diagnostic imaging in oncology and other diseases involving PIM1.

- Details: Exhibited selective inhibition of the PIM1 kinase, crucial in various cancers. Synthesized with a high specific activity, indicating potential efficacy in PET imaging. (Gao et al., 2013).

Estrogen Receptor Affinity Study

- Application: Investigated for binding affinity to the estrogen receptor, relevant in hormone-related research.

- Details: Compounds structurally similar to (Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one showed affinity for the estrogen receptor. This property is significant for studies in hormonal therapies and breast cancer. (Halabalaki et al., 2000).

Cytotoxic Activity in Cancer Research

- Application: Examined for cytotoxic activity against breast cancer cell lines.

- Details: Similar benzofurans showed cytotoxic activity in vitro, suggesting potential as anticancer agents. Specifically, compounds were active against MCF-7 and MDA-MB-231 breast cancer cell lines. (Li et al., 2005).

Antimicrobial and Antitumor Activities

- Application: Evaluated for antimicrobial and antitumor properties.

- Details: Similar compounds displayed moderate antitumor and antimicrobial activities, indicating potential for development into therapeutic agents. (Xia et al., 2011).

Synthetic Approaches in Organic Chemistry

- Application: Explored in various synthetic methods and chemical reactions.

- Details: Research on the Wittig reaction of benzofuranones and other synthetic pathways enhances understanding of benzofuran chemistry, important in drug development and organic synthesis. (Chan et al., 1975).

Mechanism of Action

Future Directions

Benzofuran compounds continue to be a focus of research due to their wide range of biological activities and potential applications in many aspects . Future research may continue to explore novel methods for constructing benzofuran rings and investigate the biological activities of new benzofuran derivatives .

properties

IUPAC Name |

(2Z)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-20-14-10-11-15-17(12-14)21-16(18(15)19)9-5-8-13-6-3-2-4-7-13/h2-12H,1H3/b8-5+,16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHIHMKJHBQZHT-FJGPGAONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-methoxy-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)